molecular formula C11H11FN4O B1334780 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide CAS No. 618092-58-3

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1334780
CAS No.: 618092-58-3
M. Wt: 234.23 g/mol
InChI Key: CQXRHCUTXDAVIB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the fluorophenyl group and the carbohydrazide moiety in this compound makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and UDP-glucuronosyltransferase . These interactions are crucial for the compound’s metabolic processes, as they facilitate its biotransformation and subsequent effects on cellular functions. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the MAP kinase signal transduction pathway, which is essential for cell growth, adhesion, survival, and differentiation . Additionally, this compound has been shown to affect mitochondrial function, leading to changes in energy production and metabolic flexibility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate metabolic processes without causing significant adverse effects . At higher doses, it can induce toxic effects, including alterations in liver function and metabolic disturbances . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase . These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that can further interact with cellular processes. The metabolic pathways of this compound are complex and can influence metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with transporters such as the adenosine nucleotide translocator, which facilitates its movement across cellular membranes . Additionally, the distribution of this compound within tissues can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize within mitochondria, where it can influence mitochondrial function and energy production . Additionally, targeting signals and post-translational modifications can direct this compound to specific cellular compartments or organelles, further modulating its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzaldehyde hydrazone. This intermediate is then reacted with ethyl acetoacetate to form 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Finally, the ester is converted to the carbohydrazide by reaction with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is unique due to its specific structural features, such as the presence of both the fluorophenyl and carbohydrazide groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-7-8(11(17)15-13)6-14-16(7)10-5-3-2-4-9(10)12/h2-6H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXRHCUTXDAVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-58-3
Record name 1-(2-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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